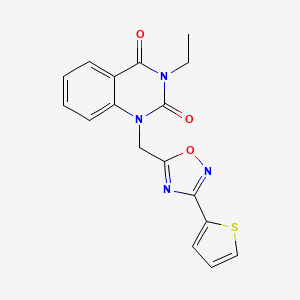
3-ethyl-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-ethyl-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-ethyl-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a novel derivative belonging to the quinazoline family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties and mechanisms of action based on recent studies.
Chemical Structure
The compound features a quinazoline core substituted with an ethyl group and a thiophenyl oxadiazole moiety. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have evaluated the antimicrobial activity of quinazoline derivatives, including the target compound. The following table summarizes the findings related to its efficacy against various bacterial strains.
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, mg/mL) | Comparison with Standard Drugs |
|---|---|---|---|
| Staphylococcus aureus | 12 | 70 | Comparable to vancomycin |
| Escherichia coli | 15 | 65 | Comparable to ampicillin |
| Candida albicans | 11 | 80 | More effective than ampicillin |
The antimicrobial mechanism of this compound is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are critical for bacterial DNA replication and transcription. The compound's structural modifications enhance its binding affinity to these targets, thereby exhibiting potent antibacterial activity.
Case Studies
Several case studies highlight the biological activity of quinazoline derivatives:
- Study on Antimicrobial Efficacy : A study published in 2022 synthesized various quinazoline derivatives and assessed their antimicrobial properties. Among them, compounds with oxadiazole substitutions showed enhanced activity against both Gram-positive and Gram-negative bacteria. The incorporation of thiophenes was noted to improve bioactivity significantly .
- Structural Activity Relationship (SAR) : Research conducted on SAR indicated that modifications at the 1 and 3 positions of the quinazoline ring could lead to increased potency. Specifically, the introduction of heterocyclic rings like oxadiazole was critical for enhancing antimicrobial properties .
- Comparative Analysis : In comparative studies against standard antibiotics, compounds similar to 3-ethyl-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline demonstrated significant antibacterial effects that were comparable or superior to established drugs .
特性
IUPAC Name |
3-ethyl-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S/c1-2-20-16(22)11-6-3-4-7-12(11)21(17(20)23)10-14-18-15(19-24-14)13-8-5-9-25-13/h3-9H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACLRFRUGHUWATF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














